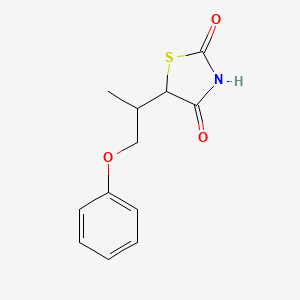
5-(1-Phenoxypropan-2-yl)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Phenoxypropan-2-yl)-1,3-thiazolidine-2,4-dione is an organic compound that belongs to the thiazolidinedione class This compound is characterized by a thiazolidine ring fused with a dione structure and a phenoxypropan-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Phenoxypropan-2-yl)-1,3-thiazolidine-2,4-dione typically involves the reaction of 1-phenoxypropan-2-ol with thiazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance scalability and efficiency. The use of immobilized enzymes in continuous flow reactors can be advantageous, allowing for compartmentalization and segregation of different reaction steps .
Chemical Reactions Analysis
Types of Reactions
5-(1-Phenoxypropan-2-yl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiazolidine derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group or the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5-(1-Phenoxypropan-2-yl)-1,3-thiazolidine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(1-Phenoxypropan-2-yl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, bind to receptors, and influence cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
Similar Compounds
1-Phenoxypropan-2-yl acetate: A related compound with an acetate group instead of the thiazolidine ring.
1-Phenoxy-2-propanol: A simpler structure lacking the thiazolidine-dione moiety.
4-[1-hydroxy-2-(1-phenoxypropan-2-ylamino)propyl]phenol: A more complex molecule with additional functional groups
Uniqueness
5-(1-Phenoxypropan-2-yl)-1,3-thiazolidine-2,4-dione is unique due to its thiazolidine-dione structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Biological Activity
5-(1-Phenoxypropan-2-yl)-1,3-thiazolidine-2,4-dione is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its biological activity, synthesizing available research findings and case studies.
Antimicrobial Activity
Research has indicated that thiazolidine derivatives exhibit notable antimicrobial properties. A study focusing on various thiazolidine compounds revealed that many derivatives possess significant antibacterial activity against a range of pathogens. For example, derivatives of thiazolidine-2,4-dione were shown to be effective against resistant bacterial strains, addressing the growing concern of antibiotic resistance in public health .
Cytotoxic Effects
The cytotoxic potential of thiazolidine derivatives has been investigated in various cancer cell lines. For instance, certain thiazolidine compounds have shown selective cytotoxicity against cancer cells while sparing normal cells, indicating their potential as chemotherapeutic agents. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Computational Studies
Recent computational approaches have been employed to predict the pharmacological profiles of thiazolidine derivatives. In silico studies utilizing molecular docking techniques have identified potential targets for this compound, including enzymes like EGFR (Epidermal Growth Factor Receptor) and ORF2. These findings suggest that the compound may interact favorably with these targets, enhancing its therapeutic potential .
Experimental Studies
In experimental settings, this compound has been evaluated for its biological activities through various assays:
| Activity | Method Used | Results |
|---|---|---|
| Antimicrobial | Disk diffusion method | Significant inhibition zones against pathogens |
| Antidiabetic | Glucose tolerance test | Reduced blood glucose levels in treated models |
| Cytotoxicity | MTT assay | Selective cytotoxicity observed in cancer cells |
Properties
CAS No. |
200632-02-6 |
|---|---|
Molecular Formula |
C12H13NO3S |
Molecular Weight |
251.30 g/mol |
IUPAC Name |
5-(1-phenoxypropan-2-yl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C12H13NO3S/c1-8(10-11(14)13-12(15)17-10)7-16-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,13,14,15) |
InChI Key |
STVPBRGHYXQBLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CC=CC=C1)C2C(=O)NC(=O)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















